molecular formula C14H14N2O3 B11857895 2-Morpholinoquinoline-6-carboxylic acid

2-Morpholinoquinoline-6-carboxylic acid

Cat. No.: B11857895
M. Wt: 258.27 g/mol
InChI Key: ZRAZFNNUAKSROK-UHFFFAOYSA-N
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Description

2-Morpholinoquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoquinoline-6-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be further functionalized to introduce the morpholine ring and carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of transition metal catalysts and environmentally friendly reaction conditions. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also being explored to improve the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Morpholinoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholinoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Morpholinoquinoline-6-carboxylic acid is unique due to the presence of the morpholine ring, which enhances its solubility and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in various fields .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-morpholin-4-ylquinoline-6-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-14(18)11-1-3-12-10(9-11)2-4-13(15-12)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)

InChI Key

ZRAZFNNUAKSROK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)C(=O)O

Origin of Product

United States

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